

Spectroscopic Data of 2,6-Dichloropyridine N-oxide: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichloropyridine N-oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichloropyridine N-oxide**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-Dichloropyridine N-oxide**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.45	Doublet (d)	6.4	H-3, H-5
7.13	Triplet (t)	6.8	H-4

Solvent: CDCl_3 , Frequency: 400 MHz[[1](#)]

Table 2: ^{13}C NMR Data (Predicted)

While experimental ^{13}C NMR data for **2,6-Dichloropyridine N-oxide** is not readily available in the searched literature, the following chemical shifts are predicted based on data from the

closely related compound, 2-chloropyridine N-oxide, and known substituent effects. The presence of a second chlorine atom at the 6-position is expected to have a minimal effect on the chemical shifts of C-3, C-4, and C-5, but will render C-2 and C-6 chemically equivalent.

Chemical Shift (δ) ppm	Assignment
~141	C-2, C-6
~127	C-4
~124	C-3, C-5

Note: These are estimated values.

Table 3: IR Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
~1600-1450	Aromatic C=C and C=N stretching
~1250	N-O stretching
~850-750	C-H out-of-plane bending
~750-650	C-Cl stretching

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Predicted)

The mass spectrum of **2,6-Dichloropyridine N-oxide**, obtained by electron ionization (EI), is expected to show the following key fragments. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

m/z	Ion	Notes
163/165/167	[M] ⁺	Molecular ion with characteristic 9:6:1 isotope pattern for two chlorine atoms.
147/149/151	[M-O] ⁺	Loss of oxygen atom.
112/114	[M-O-Cl] ⁺	Loss of oxygen and one chlorine atom.
77	[C ₅ H ₃ N] ⁺	Pyridine radical cation.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2,6-Dichloropyridine N-oxide** (approximately 5-10 mg) is prepared by dissolving the compound in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **2,6-Dichloropyridine N-oxide** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The KBr pellet is placed in the sample holder, and the spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

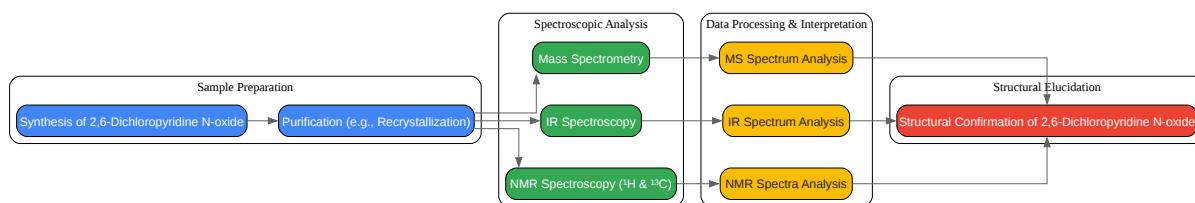
Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron ionization (EI) is used as the ionization method, with a standard electron energy of 70 eV.

Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). The mass spectrum is recorded, showing the relative abundance of each fragment ion.

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,6-Dichloropyridine N-oxide**.



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Spectroscopic analysis workflow for **2,6-Dichloropyridine N-oxide**.

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References

- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
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